4-(1-Aminocyclopropyl)butan-1-ol hydrochloride
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Overview
Description
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.6610 . This compound features a cyclopropyl group attached to a butanol chain, with an amino group on the cyclopropyl ring and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopropyl)butan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with butanal, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted amines, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which 4-(1-Aminocyclopropyl)butan-1-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins . The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the butanol chain.
Butan-1-ol: Contains the butanol chain but lacks the amino and cyclopropyl groups.
Uniqueness
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride is unique due to the presence of both the cyclopropyl group and the butanol chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
4-(1-aminocyclopropyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(4-5-7)3-1-2-6-9;/h9H,1-6,8H2;1H |
InChI Key |
HUXXEFWMXINDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCCO)N.Cl |
Origin of Product |
United States |
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